![molecular formula C12H16BrNO6 B5184763 2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)
2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt) is a chemical compound that has been widely used in scientific research applications. This compound is also known as BPEE and is a salt of 2-{[2-(4-bromophenoxy)ethyl]amino}ethanol and ethanedioic acid. BPEE is a white crystalline powder that is soluble in water and other polar solvents.
作用機序
The mechanism of action of BPEE is not fully understood. However, it has been reported that BPEE can inhibit the activity of certain enzymes such as protein kinase CK2 and phosphodiesterase 4 (PDE4). Inhibition of these enzymes can lead to various biological effects such as anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
BPEE has been reported to have various biochemical and physiological effects. BPEE has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BPEE has also been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, BPEE has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
BPEE has several advantages for lab experiments. BPEE is a relatively stable compound that can be easily synthesized and purified. BPEE is also soluble in water and other polar solvents, which makes it easy to use in various in vitro and in vivo experiments. However, BPEE has some limitations for lab experiments. BPEE has low bioavailability, which means that high doses of BPEE may be required to achieve the desired biological effects. In addition, BPEE may have off-target effects on other enzymes and proteins, which can complicate the interpretation of the results.
将来の方向性
Several future directions for BPEE research can be identified. First, more studies are needed to fully understand the mechanism of action of BPEE. Second, more studies are needed to determine the optimal doses of BPEE for various biological effects. Third, more studies are needed to determine the potential side effects of BPEE. Fourth, BPEE can be used as a tool to study the role of certain proteins in various biological processes, and more studies are needed to identify new targets for BPEE. Finally, BPEE can be used as a lead compound for the development of new drugs with anti-inflammatory and anti-cancer properties.
合成法
BPEE can be synthesized by the reaction between 2-(2-aminoethoxy)ethanol and 4-bromophenol in the presence of a base such as potassium carbonate. The resulting product is then treated with ethanedioic acid to form the salt form of BPEE. The synthesis of BPEE has been reported in several research articles, and the purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
BPEE has been used in various scientific research applications such as in vitro and in vivo studies. BPEE has been reported to have anti-inflammatory, anti-cancer, and anti-tumor properties. BPEE has also been used as a tool to study the role of certain proteins in various biological processes. For example, BPEE has been used to study the role of the protein kinase CK2 in regulating the activity of the transcription factor NF-κB.
特性
IUPAC Name |
2-[2-(4-bromophenoxy)ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.C2H2O4/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13;3-1(4)2(5)6/h1-4,12-13H,5-8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKNNRZZNFDKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNCCO)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Bromophenoxy)ethylamino]ethanol;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
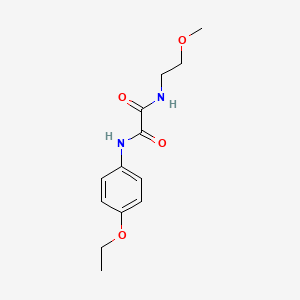
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
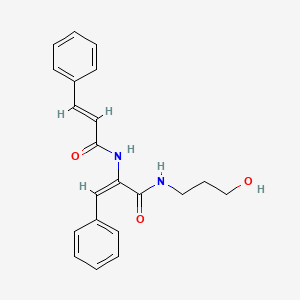

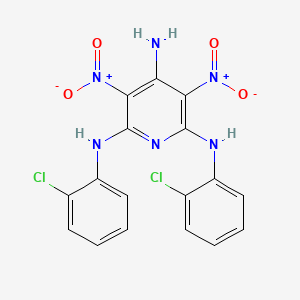
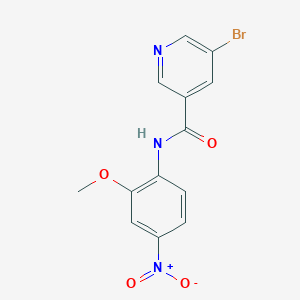
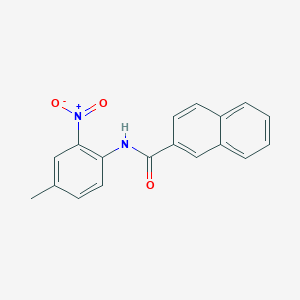
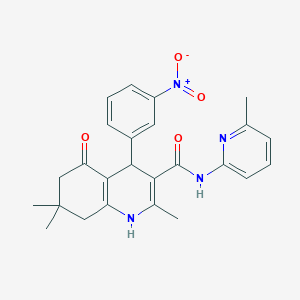
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)

![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)
![1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5184794.png)